N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a para-substituted phenyl group. The phenyl moiety is further modified at position 3 with a pyridazine ring bearing a pyrrolidin-1-yl substituent at position 6. This structural arrangement confers unique electronic and steric properties:
- Molecular Formula: Calculated as C₂₄H₂₇N₄O₂S (derived from systematic analysis of substituents).
- Molecular Weight: Approximately 435 g/mol (theoretical).
- The tetrahydronaphthalene sulfonamide core provides a hydrophobic scaffold, while the pyridazine-pyrrolidine system may influence target binding or solubility.
Properties
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c29-31(30,22-12-9-18-5-1-2-6-20(18)17-22)27-21-10-7-19(8-11-21)23-13-14-24(26-25-23)28-15-3-4-16-28/h7-14,17,27H,1-6,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJQTHARMUPFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions that integrate various chemical methodologies. The compound can be synthesized through the reaction of pyridazine derivatives with sulfonamides and tetrahydronaphthalene intermediates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
One of the prominent applications of this compound is its anticancer activity . Recent studies have demonstrated that related sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Compounds similar to this compound have been evaluated against A549 (lung), MCF-7 (breast), and SK-MEL-28 (melanoma) cancer cell lines.
- Mechanism : Molecular docking studies suggest these compounds can bind effectively to kinases associated with cancer proliferation, indicating a potential mechanism for their anticancer effects .
Table 1: Anticancer Activity of Related Compounds
Neuropharmacological Potential
The compound also shows promise in neuropharmacology . Research indicates that pyridazine derivatives can act as inhibitors of neurotransmitter transporters, specifically targeting dopamine and norepinephrine transporters.
- Dopamine Transporter Inhibition : Similar compounds have been reported to inhibit dopamine transporter (DAT) activity significantly more potently than cocaine, suggesting potential applications in treating disorders such as ADHD or depression .
Table 2: Neuropharmacological Activity
Case Study 1: Anticancer Screening
A study conducted on a series of sulfonamide derivatives highlighted the anticancer properties of this compound analogs. These compounds were tested against multiple cancer cell lines using standard cytotoxic assays. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Case Study 2: Neurotransmitter Modulation
In another investigation focusing on the modulation of neurotransmitter systems, compounds structurally related to this compound were evaluated for their ability to inhibit DAT and NET. The findings suggested that these compounds could serve as lead candidates for developing new pharmacotherapies aimed at neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine and pyridazine moieties are known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
The oxo group () introduces hydrogen-bonding capacity but lacks the basicity of pyrrolidine.
Steric and Positional Variations: The target’s para-substituted phenyl group (vs. meta in ) may optimize spatial alignment with biological targets.
Pyrrolidine’s basicity may enhance aqueous solubility under acidic conditions compared to the neutral methylsulfonyl or oxo groups.
Implications of Structural Differences
- Binding Affinity : Pyrrolidine’s nitrogen may form salt bridges or hydrogen bonds absent in methylsulfonyl/oxo analogs.
- Metabolic Stability : The cyclic amine in the target compound could resist oxidative metabolism better than the ethyl linker in .
- Selectivity : Positional isomerism (para vs. meta phenyl substitution) might influence target selectivity profiles.
Research Findings and Limitations
While the provided evidence lacks biological or pharmacokinetic data, structural analysis highlights critical trends:
- Substituent polarity and bulk directly correlate with molecular interactions.
- Positional isomerism and linker design are pivotal for optimizing drug-like properties.
Data Gaps : Physical properties (e.g., solubility, melting point) and biological activity data are unavailable in the referenced sources. Further experimental studies are required to validate these hypotheses.
Biological Activity
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring , a pyridazine ring , and a sulfonamide moiety , contributing to its structural complexity. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazine Ring : Cyclization reactions are used to construct the pyridazine ring from suitable precursors.
- Introduction of the Pyrrolidine Ring : This is achieved through nucleophilic substitution reactions.
- Coupling with Tetrahydronaphthalene : The final step involves coupling with a tetrahydronaphthalene derivative under specific conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, leading to several biological effects, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed promising results against HT29 (colon cancer) cells with an IC50 value indicating effective growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 12.5 |
| MCF7 | 15.0 |
| A549 | 18.0 |
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been investigated:
- Inhibition of Pro-inflammatory Cytokines : In vitro assays indicated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Neuropharmacological Effects
The neuropharmacological profile of this compound has been evaluated for anticonvulsant activity:
- Seizure Models : Animal models have shown that the compound provides significant protection against seizures induced by pentylenetetrazol (PTZ), indicating its potential as an anticonvulsant agent .
Case Studies and Applications
Several case studies have been conducted to further elucidate the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized derivatives of this compound and tested their efficacy against multiple cancer cell lines.
- Results indicated that modifications in substituents significantly influenced their cytotoxicity profiles.
-
Study on Anti-inflammatory Effects :
- A series of experiments demonstrated that the compound effectively reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages.
- Neuropharmacological Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for optimizing the yield of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- Methodological Answer :
- Stepwise coupling : Begin with synthesizing the pyridazine core (6-(pyrrolidin-1-yl)pyridazin-3-amine) via nucleophilic substitution of pyrrolidine on a halogenated pyridazine precursor. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-phenyl group .
- Sulfonamide formation : React the intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous DCM. Optimize reaction time (12–24 hr) and stoichiometry (1:1.2 molar ratio) to minimize byproducts .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR analysis : Confirm the presence of pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and tetrahydronaphthalene’s aliphatic protons (δ 1.5–2.5 ppm). Aromatic protons in the pyridazine and phenyl groups should appear at δ 7.0–8.5 ppm .
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Monitor for a molecular ion peak at m/z [M+H]+ corresponding to the molecular weight .
- XRPD : Perform X-ray powder diffraction to confirm crystallinity and compare with simulated patterns from single-crystal data of analogous sulfonamides .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases, GPCRs). Parameterize the pyrrolidine and sulfonamide groups for flexibility .
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the pyrrolidine and tetrahydronaphthalene moieties?
- Methodological Answer :
- Pyrrolidine modifications : Synthesize analogs with substituted pyrrolidines (e.g., 3- or 4-methylpyrrolidine) to evaluate steric effects. Compare IC50 values in enzyme inhibition assays .
- Tetrahydronaphthalene substitution : Introduce halogens (Cl, F) or methyl groups at the 5- or 7-position of the tetrahydronaphthalene ring to assess hydrophobicity and π-π stacking interactions .
- Control experiments : Include a des-sulfonamide analog to isolate the contribution of the sulfonamide group to target binding .
Q. What experimental strategies address low aqueous solubility of this compound in pharmacokinetic studies?
- Methodological Answer :
- Co-solvent systems : Prepare formulations using cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures (30:70 v/v) to enhance solubility for IV administration .
- Amorphous solid dispersion : Use spray drying with polyvinylpyrrolidone (PVP K30) to create amorphous particles. Characterize dissolution rates using USP Apparatus II (pH 6.8 phosphate buffer) .
Q. How can contradictory data on the compound’s activity against a target enzyme be resolved?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration, pH 7.4 buffer) to eliminate variability. Use a reference inhibitor (e.g., staurosporine for kinases) as a positive control .
- Off-target profiling : Screen the compound against a panel of 50+ related enzymes to identify promiscuity. Use selectivity scores (e.g., Gini coefficient) to quantify specificity .
- Structural analysis : Perform X-ray crystallography of the compound bound to the target to confirm binding mode and identify potential allosteric effects .
Q. What methodologies validate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- Gene knockdown : Use siRNA or CRISPR-Cas9 to silence the putative target gene in cell lines. Compare the compound’s efficacy in wild-type vs. knockdown models .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling changes. Overlay results with KEGG pathways to identify affected networks .
- Rescue experiments : Reintroduce the target protein via overexpression and assess restoration of cellular response to the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
